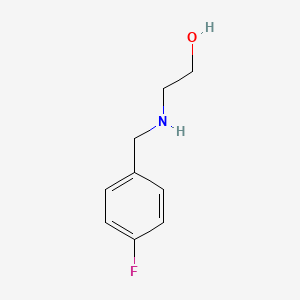

2-(4-Fluorobenzylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPMOQQKUYWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394301 | |

| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22116-33-2 | |

| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorobenzylamino)ethanol, a valuable secondary amine intermediate in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the reductive amination of 4-fluorobenzaldehyde (B137897) with ethanolamine (B43304), a robust and widely utilized method for the formation of C-N bonds.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data, and includes a visual representation of the experimental workflow.

Core Synthesis: Reductive Amination

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This process involves the initial formation of a Schiff base (imine) intermediate from the condensation of 4-fluorobenzaldehyde and ethanolamine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.[1]

Reaction Scheme:

Quantitative Data

While a specific literature-reported yield for this exact transformation can vary based on reaction scale and purification methods, typical yields for reductive amination reactions of this nature are generally in the range of 70-95%. The purity of the final product can be assessed using standard analytical techniques such as HPLC and NMR spectroscopy.

| Parameter | Value | Method of Determination |

| Molecular Formula | C₉H₁₂FNO | Mass Spectrometry |

| Molecular Weight | 169.20 g/mol | Mass Spectrometry |

| Typical Yield | 70-95% | Gravimetric Analysis |

| Purity | >95% | HPLC, NMR |

| Physical Appearance | Colorless to pale yellow oil or solid | Visual Inspection |

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

Ethanolamine

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).

-

Imine Formation: To the stirred solution, add ethanolamine (1.1 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is deemed complete by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, the benzylic methylene (B1212753) protons, and the two methylene groups of the ethanolamine moiety. The chemical shifts will be influenced by the neighboring fluorine atom and the nitrogen and oxygen atoms. Based on data for the closely related 4-fluorobenzylamine, the aromatic protons are expected in the range of δ 7.0-7.4 ppm, and the benzylic CH₂ protons around δ 3.7 ppm.[3] The protons of the ethanolamine fragment will appear as multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom. For 4-fluorobenzylamine, the aromatic carbons appear between δ 114-162 ppm, and the benzylic carbon is at approximately δ 45 ppm.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H and O-H stretching (typically a broad band in the region of 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-F stretching frequency.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.1.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via reductive amination. The described methodology is robust and can be readily implemented in a standard organic chemistry laboratory. The provided information on characterization and the experimental workflow serves as a valuable resource for researchers and scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorobenzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the chemical compound 2-(4-Fluorobenzylamino)ethanol. The information is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

| Property | This compound | 2-((2-Fluorobenzyl)amino)ethanol (Computed)[1] |

| CAS Number | 22116-32-2[2] | 64834-60-2[1] |

| Molecular Formula | C₉H₁₂FNO | C₉H₁₂FNO[1] |

| Molecular Weight | 169.20 g/mol | 169.20 g/mol [1] |

| Monoisotopic Mass | 169.090292 g/mol | 169.090292168 Da[1] |

| Appearance | Not Experimentally Reported | - |

| Melting Point | Not Experimentally Reported | - |

| Boiling Point | Not Experimentally Reported | - |

| pKa | Not Experimentally Reported | - |

| logP (Predicted) | Not Experimentally Reported | 0.9[1] |

| Solubility | Not Experimentally Reported | - |

| Hydrochloride CAS No. | 1093648-13-5[3][4][5] | - |

| Hydrochloride M.W. | 205.66 g/mol [5] | - |

Synthesis Protocol: Reductive Amination

The most common and efficient method for synthesizing N-benzylated ethanolamines like this compound is through reductive amination. This one-pot reaction involves the formation of a Schiff base intermediate from an aldehyde and an amine, which is then reduced in situ to the desired secondary amine.

General Experimental Protocol

This protocol is a standard procedure for the reductive amination of an aldehyde with an amine on a gram scale.

Materials:

-

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol (for HPLC analysis)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and appropriate developing system

-

Rotary evaporator

-

Flash column chromatography system with silica (B1680970) gel

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 equivalent) in ethyl acetate (2 mL per mmol of aldehyde), add ethanolamine (1.1 equivalents).

-

Stir the mixture at room temperature for approximately 15-30 minutes to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or HPLC.

-

Once imine formation is significant, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature for 6-12 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical steps of the reductive amination synthesis process.

Biological and Pharmacological Context

While this compound itself does not have a well-documented mechanism of action or specific biological targets in the public domain, the N-benzylethanolamine scaffold is a recognized structural motif in medicinal chemistry.

Compounds of this class serve as crucial intermediates in the synthesis of various pharmaceutical agents.[6] For instance, they are used in the creation of:

-

Calcitonin Gene-Related Peptide (CGRP) Antagonists: Imidazole derivatives synthesized from N-benzylethanolamines have shown potential as CGRP antagonists, which are a target for migraine therapies.[7][8][9]

-

Histone Deacetylase (HDAC) Inhibitors: The N-benzylethanolamine structure is a useful fragment for preparing benzofused hydroxamic acids, a class of compounds investigated as HDAC inhibitors for cancer treatment.[6][7]

The presence of the fluorine atom on the benzyl (B1604629) ring is a common strategy in drug design to modulate metabolic stability and binding affinity. Therefore, this compound is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive intermediate for drug discovery and development. While experimental data on the pure compound is sparse, its synthesis via reductive amination is a well-established and straightforward process. Its structural similarity to components of known pharmacologically active agents, such as CGRP antagonists and HDAC inhibitors, underscores its potential as a valuable building block for the creation of novel therapeutics. Further research into the biological activity of this compound and its derivatives is warranted.

References

- 1. 2-((2-Fluorobenzyl)Amino)Ethanol | C9H12FNO | CID 4719266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. aablocks.com [aablocks.com]

- 5. 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride | 1093648-13-5 | TTB64813 [biosynth.com]

- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 7. Buy N-Benzylethanolamine | 104-63-2 [smolecule.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-Benzylethanolamine, 96% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

2-(4-Fluorobenzylamino)ethanol CAS number and identifiers

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzylamino)ethanol, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identifiers, physicochemical properties, a plausible synthetic route, and potential biological relevance based on related compounds.

Chemical Identifiers and Properties

Precise identification and characterization are fundamental for any chemical entity in a research and development setting. The following tables summarize the key identifiers and computed physicochemical properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 22116-33-2[1][2] |

| IUPAC Name | 2-[(4-fluorophenyl)methylamino]ethanol |

| Molecular Formula | C₉H₁₂FNO |

| Canonical SMILES | C1=CC(=CC=C1F)CNCCO |

| InChI | InChI=1S/C9H12FNO/c10-9-5-3-8(4-6-9)7-11-1-2-12/h3-6,11-12H,1-2,7H2 |

| InChIKey | PGHXGBZDYKUEQJ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 169.20 g/mol | |

| Monoisotopic Mass | 169.090292 g/mol | |

| XLogP3 | 0.9 | Predicted |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 32.3 Ų | |

| Heavy Atom Count | 12 | |

| Complexity | 121 |

Synthesis Methodology

Proposed Experimental Protocol: Reductive Amination

-

Schiff Base Formation:

-

Dissolve 4-fluorobenzaldehyde (B137897) (1 equivalent) in a suitable protic solvent such as methanol (B129727) or ethanol.

-

Add ethanolamine (B43304) (1 to 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours to facilitate the formation of the corresponding Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 to 2 equivalents), portion-wise to the solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Proposed two-step, one-pot synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively characterized in the public domain. However, the N-(4-fluorobenzyl) moiety is present in various biologically active molecules. For instance, derivatives of N-(4-fluorobenzyl)ethanolamine have been investigated for their antiproliferative effects in cancer cell lines. Additionally, more complex molecules containing this structural motif, such as Mosapride, act as gastroprokinetic agents by agonizing serotonin (B10506) 5-HT4 receptors.

Based on the activity of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. A generalized, putative signaling pathway that could be modulated by derivatives of this compound is depicted below. This diagram illustrates a hypothetical scenario where the compound acts as a ligand for a G-protein coupled receptor (GPCR), leading to downstream signaling events.

Putative Signaling Pathway Diagram

Caption: Hypothetical GPCR signaling pathway potentially modulated by derivatives.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocol is a proposed method and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The biological activities and signaling pathways are based on related compounds and are speculative for this compound itself, requiring further investigation.

References

2-(4-Fluorobenzylamino)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2-(4-Fluorobenzylamino)ethanol, focusing on its core molecular properties.

Molecular and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C9H12FNO | [1] |

| Molecular Weight | 169.198 g/mol | [1] |

| CAS Number | 22116-33-2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

Synonyms

For comprehensive literature and database searches, the following synonyms are associated with this compound:

-

ETHANOL, 2-[[(4-FLUOROPHENYL)METHYL]AMINO]-[1]

-

2-([(4-FLUOROPHENYL)METHYL]AMINO)ETHANOL[1]

-

2-([(4-FLUOROPHENYL)METHYL]AMINO)ETHAN-1-OL[1]

Note on Methodologies and Visualizations: As a language model, I do not have the capability to conduct physical experiments. Therefore, detailed experimental protocols are not included in this guide. The creation of diagrams, such as signaling pathways or experimental workflows using Graphviz, is also beyond the scope of this document.

References

solubility of 2-(4-Fluorobenzylamino)ethanol in different solvents

Technical Guide: Solubility Profile of 2-(4-Fluorobenzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various biologically active molecules. Understanding its solubility in a range of solvents is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide synthesizes available data, outlines experimental methodologies for solubility determination, and presents a logical workflow for assessing the solubility of this compound.

Introduction

This compound, also known as N-(4-fluorobenzyl)ethanolamine, is a chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its molecular structure, featuring both a secondary amine and a primary alcohol functional group, along with a fluorinated aromatic ring, imparts a unique polarity that influences its solubility in various media. Accurate solubility data is paramount for its efficient use in synthesis, purification, and formulation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58-62 °C |

| Boiling Point | Not determined |

| pKa | Not determined |

Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound across a wide range of solvents is limited, its structural characteristics suggest a general solubility profile. It is expected to be soluble in polar organic solvents and have limited solubility in nonpolar organic solvents and water. The following table summarizes expected solubility based on general chemical principles.

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Sparingly soluble to slightly soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Slightly soluble to soluble |

| Toluene | Nonpolar | Sparingly soluble |

| Hexane | Nonpolar | Insoluble |

Note: This table is based on qualitative predictions. Experimental verification is crucial for precise applications.

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Oven or vacuum oven

4.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step removes any remaining undissolved microparticles.

-

Solvent Evaporation: Accurately weigh the vial containing the filtered solution. Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in terms of g/L or mol/L using the mass of the dissolved solid and the initial volume of the solvent.

Caption: Experimental workflow for gravimetric solubility determination.

Logical Framework for Solubility Screening

For drug development professionals, a systematic approach to solubility screening is crucial. The following diagram outlines a logical progression for evaluating the solubility of this compound in various formulation-relevant solvent systems.

Caption: Logical framework for solubility screening in drug development.

Conclusion

The solubility of this compound is a critical parameter that influences its handling, reactivity, and bioavailability. While quantitative data in the public domain is sparse, a systematic experimental approach, such as the gravimetric method, can provide the necessary data for process development and formulation. The logical framework presented offers a structured pathway for solubility assessment in a drug development context. Further research to populate a comprehensive database of its solubility in various pharmaceutically relevant solvents is highly recommended.

Potential Mechanism of Action of 2-(4-Fluorobenzylamino)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-Fluorobenzylamino)ethanol represent a class of compounds with potential therapeutic applications, hypothesized to act primarily through the inhibition of monoamine oxidases (MAO). This technical guide consolidates the current understanding of their potential mechanisms of action, drawing inferences from structurally related compounds. While direct experimental data on this specific chemical series is limited, this document provides a comprehensive overview of the plausible biological targets, supporting data from analogous compounds, detailed experimental protocols for assessing relevant activities, and visual representations of key pathways and workflows.

Introduction

The this compound scaffold combines the structural features of a substituted benzylamine (B48309) and an ethanolamine (B43304) moiety. The presence of the 4-fluorobenzyl group is a common feature in various biologically active molecules, including selective inhibitors of monoamine oxidase-B (MAO-B).[1][2] The ethanolamine backbone is a component of various neurotransmitters and phospholipids, and its derivatives are known to possess neuroprotective properties.[2] This guide explores the potential mechanisms of action of this compound derivatives, with a primary focus on MAO inhibition and secondary discussions on other potential biological targets.

Potential Mechanisms of Action

Based on the analysis of structurally similar compounds, the primary hypothesized mechanism of action for this compound derivatives is the inhibition of monoamine oxidases. Other potential, albeit less substantiated, mechanisms include modulation of cholinergic and serotonergic pathways.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine.[1] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[1][2] Several studies have demonstrated that compounds containing a fluorobenzyl or a related moiety exhibit potent and selective MAO-B inhibitory activity.[1][2][3]

The proposed mechanism involves the binding of the this compound derivative to the active site of the MAO enzyme. The fluorobenzyl group is hypothesized to interact with key amino acid residues in the active site, leading to reversible or irreversible inhibition of the enzyme's activity. Kinetic studies on analogous compounds have often shown competitive and reversible inhibition of MAO-B.[1]

Table 1: MAO-B Inhibitory Activity of Structurally Related Fluorinated Compounds

| Compound Class | Specific Compound Example | Target | IC50 (µM) | Reference |

| Fluorobenzyloxy Chalcones | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | [1] |

| Fluorobenzyloxy Chalcones | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | [1] |

| Pyridazinobenzylpiperidine Derivatives | Compound S5 (3-Cl substituted benzyl) | MAO-B | 0.203 | [4] |

| Pyridazinobenzylpiperidine Derivatives | Compound S16 (2-CN substituted benzyl) | MAO-B | 0.979 | [4] |

Note: The data presented in this table is for compounds structurally related to this compound derivatives and is intended to be illustrative of the potential for MAO-B inhibition.

Other Potential Mechanisms

-

Cholinergic System Modulation: Ethanolamine derivatives have been reported to have neuroprotective effects, potentially by influencing the synthesis of acetylcholine (B1216132) and phosphatidylcholine, and by stimulating cholinergic neurotransmission.[2]

-

Serotonin 5-HT4 Receptor Agonism: The 4-fluorobenzyl moiety is present in Mosapride, a selective serotonin 5-HT4 receptor agonist. While the core scaffold of Mosapride is different, this suggests that the 4-fluorobenzyl group could potentially interact with serotonin receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the potential mechanisms of action of this compound derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compounds dissolved in DMSO

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in MAO Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Control Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in cold MAO Assay Buffer. Prepare solutions of the positive controls.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the test compound dilution or the positive/negative (vehicle) control. c. Pre-incubate the plate at 37°C for 15 minutes. d. Prepare the substrate solution containing the MAO substrate, Amplex Red, and HRP in MAO Assay Buffer. e. Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Data Acquisition: a. Incubate the plate at 37°C, protected from light, for 30-60 minutes. b. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 585-595 nm).

-

Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cholinergic Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of test compounds for nicotinic or muscarinic acetylcholine receptors.

Materials and Reagents:

-

Cell membranes prepared from cells expressing the target cholinergic receptor subtype (e.g., CHO-K1 cells expressing human M1 muscarinic receptor).

-

Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for M1 receptors).

-

Binding buffer (e.g., PBS, pH 7.4).

-

Test compounds dissolved in DMSO.

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., atropine (B194438) for muscarinic receptors).

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Determine the specific binding by subtracting the non-specific binding from the total binding. b. Calculate the percent inhibition of specific binding for each concentration of the test compound. c. Determine the Ki value using the Cheng-Prusoff equation after calculating the IC50 from a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway for MAO inhibition and a typical experimental workflow for its in vitro assessment.

Caption: Hypothesized MAO Inhibition Pathway.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. evotec.com [evotec.com]

- 4. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety and Handling of 2-(4-Fluorobenzylamino)ethanol

This technical guide provides comprehensive safety and handling information for this compound, tailored for laboratory and research environments. The following sections detail the compound's properties, associated hazards, recommended handling procedures, and relevant experimental protocols.

Compound Identification and Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | 2-((4-Fluorophenyl)amino)ethanol (Predicted/Theoretical) | 2-((2-Fluorobenzyl)Amino)Ethanol (Computed) |

| Molecular Formula | C₈H₁₀FNO[1] | C₉H₁₂FNO[2] |

| Molecular Weight | 155.17 g/mol [1] | 169.20 g/mol [2] |

| Monoisotopic Mass | 155.07465 Da[1] | 169.090292168 Da[2] |

| XlogP (Predicted) | 0.9[1] | 0.9[2] |

Note: Data for the target compound is primarily based on prediction and data from isomers due to a lack of published experimental values for this compound.

Safety and Hazard Information

Based on the safety data sheets (SDS) of analogous compounds like 2-((4-Fluorophenyl)amino)ethanol, this compound should be handled with care.[3] The following is a summary of potential hazards.

GHS Hazard Classification (Anticipated)

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

-

Acute Toxicity, Inhalation (Category 3) : Toxic if inhaled.[3]

-

Skin Irritation (Category 2) : Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

-

Flammable Liquids (Category 4) : Combustible liquid.[3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H227 | Combustible liquid.[3] |

| H302 | Harmful if swallowed.[3] | |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H331 | Toxic if inhaled.[3] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |

| P261 | Avoid breathing mist or vapors.[3] | |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[3] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[3] | |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or goggles.[3]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber).[3]

-

Body Protection : Wear a lab coat.[4]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[5]

-

-

Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[3] Keep away from ignition sources.[3]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep locked up or in an area accessible only to qualified or authorized persons.[3]

First Aid Measures

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Experimental Protocols

The following are example protocols for the synthesis and analysis of this compound and similar compounds. These should be adapted and optimized for specific experimental needs.

Synthesis via Reductive Amination (Illustrative)

A common method for synthesizing secondary amines like this compound is through the reductive amination of an aldehyde with an amine.

Reaction Scheme: 4-Fluorobenzaldehyde (B137897) + 2-Aminoethanol → this compound

Materials:

-

4-Fluorobenzaldehyde

-

2-Aminoethanol (Ethanolamine)

-

Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (STAB)

-

Methanol (B129727) or Ethanol as solvent[7][8]

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1 equivalent) and 2-aminoethanol (1.1 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature for 1-2 hours to form the intermediate imine/schiff base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the synthesized compound.[1]

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm[1] |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient or Isocratic)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C[1] |

| Detector | UV at 254 nm[1] |

| Injection Volume | 10 µL[1] |

| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent.[1] |

Experimental Protocol: HPLC Analysis [1]

-

Preparation of Mobile Phase : Prepare the desired composition of acetonitrile and water with 0.1% formic acid. Degas the mobile phase using sonication or vacuum filtration.

-

Standard Solution Preparation : Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

-

Sample Preparation : Dissolve the sample to be analyzed in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

-

Data Analysis : Identify the peak corresponding to the compound based on the retention time of the standard. Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Visualizations

Logical Workflow for Safe Handling and Experimentation

Caption: A logical workflow for the safe handling and use of this compound.

Illustrative Synthesis Pathway

Caption: Illustrative synthetic pathway for this compound via reductive amination.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-((2-Fluorobenzyl)Amino)Ethanol | C9H12FNO | CID 4719266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scantecnordic.se [scantecnordic.se]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 8. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Fluorobenzylamino)ethanol using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical workflow and detailed methodologies for the complete structural assignment of 2-(4-Fluorobenzylamino)ethanol using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. The protocols and data presented herein serve as a robust framework for the characterization of related small molecules in a research and drug development context.

Predicted NMR Spectral Data

The structural elucidation of this compound is achieved through the detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The predicted data, based on established chemical shift principles and substituent effects, are summarized below. These tables provide a quantitative basis for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~2.78 | t | 5.2 | 2H |

| H-2 | ~3.65 | t | 5.2 | 2H |

| H-3 | ~3.75 | s | - | 2H |

| H-5, H-9 | ~7.28 | dd | 8.5, 8.5 | 2H |

| H-6, H-8 | ~6.99 | dd | 8.5, 8.5 | 2H |

| -NH | ~1.8 (broad) | s | - | 1H |

| -OH | ~2.5 (broad) | s | - | 1H |

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (125 MHz, CDCl₃)

| Atom Label | Chemical Shift (δ, ppm) | DEPT-135 |

| C-1 | ~50.5 | CH₂ (Negative) |

| C-2 | ~60.8 | CH₂ (Negative) |

| C-3 | ~53.2 | CH₂ (Negative) |

| C-4 | ~135.9 | C (Absent) |

| C-5, C-9 | ~130.5 | CH (Positive) |

| C-6, C-8 | ~115.4 | CH (Positive) |

| C-7 | ~162.2 (d, ¹JCF ≈ 245 Hz) | C (Absent) |

Visualization of Experimental Workflow and NMR Correlations

Visual diagrams are essential for conceptualizing the experimental process and the through-bond correlations that enable structural assignment.

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

3.1. Sample Preparation A solution of 5-10 mg of this compound is prepared in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

3.2. ¹H NMR Spectroscopy

-

Pulse Program: zg30

-

Spectrometer Frequency: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 3.28 s

-

Spectral Width (SW): 20 ppm

-

Processing: The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the TMS signal at 0.00 ppm.

3.3. ¹³C{¹H} NMR Spectroscopy

-

Pulse Program: zgpg30

-

Spectrometer Frequency: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.1 s

-

Spectral Width (SW): 240 ppm

-

Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. The resulting spectrum is phased, baseline corrected, and referenced to the CDCl₃ solvent peak at 77.16 ppm.

3.4. DEPT-135 Spectroscopy

-

Pulse Program: dept135

-

Spectrometer Frequency: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 256

-

Relaxation Delay (D1): 2.0 s

-

Processing: Processed similarly to the ¹³C NMR spectrum. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

3.5. 2D COSY (Correlation Spectroscopy)

-

Pulse Program: cosygpqf

-

Spectrometer Frequency: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans (NS): 2 per increment

-

Relaxation Delay (D1): 1.5 s

-

Processing: The data is processed using a sine-squared window function in both dimensions, followed by Fourier transformation, phasing, and symmetrization. The spectrum reveals correlations between scalar-coupled protons, typically over two to three bonds.

3.6. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Program: hsqcedetgpsisp2.3

-

Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans (NS): 4 per increment

-

Relaxation Delay (D1): 1.5 s

-

¹JCH Coupling: Optimized for 145 Hz

-

Processing: The data is processed with a sine-squared window function in both dimensions followed by Fourier transformation and phasing. This experiment correlates protons with their directly attached carbons.

3.7. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Program: hmbcgplpndqf

-

Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans (NS): 8 per increment

-

Relaxation Delay (D1): 1.5 s

-

Long-range JCH Coupling: Optimized for 8 Hz

-

Processing: The data is processed with a sine-squared window function in both dimensions followed by Fourier transformation and phasing. This experiment shows correlations between protons and carbons over two to three bonds, and occasionally four bonds.

Interpretation and Structural Assignment

The structural assignment of this compound is a systematic process integrating data from all the aforementioned NMR experiments.

-

¹H NMR: Provides the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and relative numbers (integration). The triplet signals for H-1 and H-2 indicate a -CH₂-CH₂- fragment. The singlet for H-3 suggests a benzylic methylene (B1212753) group. The doublet of doublets in the aromatic region is characteristic of a 1,4-disubstituted benzene (B151609) ring.

-

¹³C NMR and DEPT-135: The ¹³C NMR spectrum indicates the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.[1] The negative signals for C-1, C-2, and C-3 confirm they are methylene carbons. The positive signals for C-5, C-9, C-6, and C-8 identify them as CH carbons in the aromatic ring. The absence of C-4 and C-7 in the DEPT-135 spectrum confirms they are quaternary carbons.

-

COSY: The COSY spectrum confirms the connectivity between adjacent protons. A cross-peak between H-1 and H-2 confirms the ethanolamine (B43304) backbone. Another cross-peak between H-5/H-9 and H-6/H-8 confirms their ortho relationship in the aromatic ring.

-

HSQC: This experiment maps each proton to its directly attached carbon. The correlations H-1/C-1, H-2/C-2, H-3/C-3, H-5,9/C-5,9, and H-6,8/C-6,8 provide unambiguous assignments for all protonated carbons.

-

HMBC: The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations include:

-

H-3 to C-4 and C-5/C-9, which connects the benzyl (B1604629) group to the aromatic ring.

-

H-1 to C-2, confirming the ethanol (B145695) fragment.

-

H-3 to the nitrogen atom (not directly observed but inferred) and then to C-1, connecting the benzyl and aminoethanol moieties.

-

H-5/H-9 to C-3, C-4, and C-7, confirming the substitution pattern on the aromatic ring.

-

By combining the information from these complementary NMR experiments, the complete and unambiguous structural elucidation of this compound can be confidently achieved.

References

The Multifaceted Biological Landscape of Fluorobenzylamino Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, lauded for its ability to enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated synthons, fluorobenzylamino compounds have emerged as versatile building blocks for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the predicted and observed biological activities of this chemical class, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

I. Anticancer Activity

Fluorobenzylamino moieties are integral to numerous compounds exhibiting potent anticancer properties. These activities span various mechanisms, including enzyme inhibition and disruption of core cellular processes like microtubule dynamics.

Kinase Inhibition

A prominent application of fluorobenzylamino derivatives is in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2, which are pivotal in many cancers.

Table 1: In Vitro Kinase Inhibitory and Antiproliferative Activity of Fluorobenzylamino-Substituted Pyrimidines

| Compound ID | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | IC₅₀ (µM) |

| 6 | EGFR / ErbB-2 | 37 / 29 | A431 / SKOV-3 | 3.25 / 0.89 |

| 9 | EGFR / ErbB-2 | 48 / 38 | Not Reported | Not Reported |

| 11 | EGFR / ErbB-2 | 61 / 42 | A431 / SKOV-3 | 4.24 / 0.71 |

| 14 | EGFR / ErbB-2 | 65 / 79 | Not Reported | Not Reported |

Data synthesized from literature reports on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives.

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against EGFR kinase by quantifying ADP production.

-

Reagent Preparation :

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

Prepare a kinase reaction master mix containing the peptide substrate and ATP in kinase assay buffer.

-

Dilute recombinant EGFR enzyme to the desired concentration in kinase assay buffer.

-

-

Kinase Reaction :

-

To the wells of a 96-well plate, add 5 µL of serially diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add 10 µL of the kinase reaction master mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well (total volume: 25 µL).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection :

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis :

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Tubulin Polymerization Inhibition

Certain fluorobenzylamino-containing heterocyclic compounds have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

Table 2: Activity of Pyrroloquinolinone Derivatives as Tubulin Polymerization Inhibitors

| Compound ID | Tubulin Polymerization IC₅₀ (µM) | [³H]Colchicine Binding Inhibition (%) |

| 21 | 0.99 | 65 |

| 23 | 1.1 | 45 |

| 24 | 0.84 | 68 |

Data represents selected compounds from studies on pyrroloquinolinone derivatives as anticancer agents.[1]

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

-

Reagent Preparation :

-

Reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol (B35011) on ice.

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept low (<1%).

-

-

Assay Setup :

-

Pre-warm a 96-well plate and a spectrophotometer to 37°C.

-

Add 10 µL of the diluted compound, positive control (e.g., nocodazole), or vehicle control to the wells.

-

Initiate polymerization by adding 90 µL of the cold tubulin solution to each well.

-

-

Data Acquisition :

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis :

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the IC₅₀ value by comparing the extent of polymerization at the plateau phase in the presence of different compound concentrations to the vehicle control.

-

II. Neurological Activity: Monoamine Oxidase (MAO) Inhibition

Fluorobenzylamino-derived structures have shown significant promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease.[2][3]

Table 3: Inhibitory Activity of Fluorobenzyloxy Chalcone (B49325) Derivatives against MAO-A and MAO-B

| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| FBZ6 | > 40 | 0.023 | > 1739 |

| FBZ13 | > 40 | 0.0053 | > 7547 |

| Safinamide | 40 | 0.021 | 1904 |

Data from a study on fluorinated benzyloxy chalcone derivatives.[2][3]

This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.

-

Reagent Preparation :

-

Reconstitute recombinant human MAO-B enzyme in the provided assay buffer.

-

Prepare a working solution of the MAO-B substrate (e.g., kynuramine).

-

Prepare a solution of the fluorescent probe and developer in the assay buffer.

-

Prepare serial dilutions of the test compound and a positive control (e.g., selegiline).

-

-

Assay Procedure :

-

In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control.

-

Add the MAO-B enzyme solution to all wells except the background control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate/probe/developer solution to all wells.

-

-

Data Acquisition :

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis :

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

-

III. Antimicrobial Activity

The versatility of the fluorobenzylamino scaffold extends to the development of agents with antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 4: Antimicrobial Activity of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives

| Compound ID (Fluoro-position) | Organism | MIC (µg/mL) |

| 2 (2-fluoro) | S. aureus | 32 |

| 3 (3-fluoro) | S. aureus | 32 |

| 4 (4-fluoro) | S. aureus | 32 |

| 7 (2-fluoro, hydrobromide) | S. aureus | 32 |

| 8 (3-fluoro, hydrobromide) | S. aureus | 32 |

| 9 (4-fluoro, hydrobromide) | S. aureus | 32 |

| Ciprofloxacin | S. aureus | 0.5 |

Data from a study on isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives.[4]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent Dilutions :

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.

-

-

Inoculum Preparation :

-

Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration for testing.

-

-

Inoculation and Incubation :

-

Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

-

MIC Determination :

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

IV. Conclusion

The fluorobenzylamino scaffold is a privileged structure in medicinal chemistry, providing a gateway to compounds with a wide spectrum of biological activities. The examples presented in this guide, spanning anticancer, neurological, and antimicrobial applications, underscore the profound impact of fluorine substitution on molecular properties and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel fluorobenzylamino-based therapeutic agents. Further exploration of this chemical space is poised to yield new and improved drug candidates for a range of human diseases.

References

An In-Depth Technical Guide to the Synthesis of Arylethanolamine Derivatives and Their Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylethanolamines are a critical class of organic compounds characterized by an ethanolamine (B43304) core attached to an aryl group. This structural motif is foundational to a vast array of pharmacologically active agents, most notably the β-adrenergic receptor modulators (β-blockers and β-agonists). These drugs are indispensable in the management of cardiovascular diseases, respiratory conditions, and other metabolic disorders. This guide provides a comprehensive overview of the primary synthetic routes to arylethanolamine derivatives, details the preparation of their key precursors, and outlines relevant biological signaling pathways.

Core Synthetic Pathways

The synthesis of arylethanolamines can be broadly categorized into three principal strategies, each starting from a different key precursor: α-haloacetophenones, styrene (B11656) oxides (epoxides), or aryl 1,2-ethanediols.

Synthesis from α-Haloacetophenone Precursors

This is a classic and versatile method that begins with the halogenation of an acetophenone (B1666503) derivative. The resulting α-halo ketone is a pivotal intermediate that can be converted to the final arylethanolamine product through several routes, typically involving reduction and amination. α-Amino ketones are also important intermediates in the synthesis of various bioactive molecules.[1][2][3]

Synthesis from Styrene Oxide Precursors

The ring-opening of epoxides, such as styrene oxide, with an amine is a direct and efficient method for creating the 1-aryl-2-aminoethanol backbone. The regioselectivity of the ring-opening is a key consideration in this pathway. This method is particularly valuable for producing phenylethanolamine.[4]

Detailed Experimental Protocols

The following protocols are generalized procedures derived from established methods and should be adapted based on the specific substrate and desired product.

Protocol 1: Synthesis of α-Bromoacetophenone

This procedure describes the α-bromination of acetophenone using bromine in the presence of a catalyst.

-

Setup : A dry, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Reagents : Acetophenone (1.0 eq) is dissolved in a suitable solvent such as anhydrous ether or acetic acid.[5][6] Anhydrous aluminum chloride (catalytic amount, ~0.01 eq) is added.[6]

-

Bromination : The solution is cooled in an ice bath. Bromine (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[6]

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the red color of bromine disappears, indicating the reaction is complete. Progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup : The reaction mixture is carefully poured into ice water to quench the reaction. The organic layer is separated, washed with a dilute sodium bisulfite solution (to remove any remaining bromine), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol (B145695) to yield α-bromoacetophenone as a crystalline solid.[6]

Protocol 2: Synthesis of Styrene Oxide

This protocol details the epoxidation of styrene using a peroxy acid.

-

Safety : Reactions involving peroxy compounds should be conducted behind a safety shield.

-

Setup : A solution of styrene (1.0 eq) is prepared in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.

-

Epoxidation : The solution is cooled to 0 °C in an ice bath. A solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in the same solvent is added portion-wise or dropwise, keeping the temperature below 5 °C.

-

Reaction : The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is typically complete within a few hours to 24 hours. The progress is monitored by TLC for the disappearance of styrene.

-

Workup : The reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a 10% sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine.

-

Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude styrene oxide can be purified by vacuum distillation.

Protocol 3: Synthesis of 2-Amino-1-phenylethanol from Styrene Oxide

This protocol describes the aminolysis of an epoxide.

-

Setup : Styrene oxide (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a sealed pressure vessel or a heavy-walled sealed tube.

-

Amination : An excess of the amine (e.g., a solution of ammonia (B1221849) in methanol, or an aqueous amine solution) is added to the vessel. A 4-fold or greater excess of the amine is often used to minimize the formation of dialkylation byproducts.[4]

-

Reaction : The vessel is sealed and heated to a temperature between 90-125 °C for several hours.[4] The reaction progress is monitored by TLC or GC-MS.

-

Workup : After cooling to room temperature, the solvent and excess amine are removed under reduced pressure.

-

Purification : The residue is dissolved in a suitable organic solvent and washed with water. The product can be extracted and purified by column chromatography or by crystallization of its salt (e.g., hydrochloride salt). The yield can be variable, with reports of 18% for the primary amine due to the formation of secondary amine byproducts.[4]

Quantitative Data Summary

The efficiency of these synthetic routes varies depending on the specific substrates, reagents, and reaction conditions. Below is a summary of typical yields reported in the literature for key transformations.

| Transformation | Precursor | Product | Brominating/Oxidizing Agent | Typical Yield (%) | Reference(s) |

| α-Bromination | Acetophenone | α-Bromoacetophenone | Bromine / AlCl₃ | 64–96% | [6] |

| α-Bromination | 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | Pyridinium Tribromide | >90% (unspecified) | [5] |

| Epoxidation | Styrene | Styrene Oxide | Perbenzoic Acid | 69–75% | [6] |

| Ring-Opening | Styrene Oxide | 2-Amino-1-phenylethanol | Aqueous Ammonia | ~18% | [4] |

| Ring-Opening | Styrene Oxide | N,N-Diethanol-phenylethanolamine | Diethanolamine | 89% | [4] |

Biological Context: β-Adrenergic Receptor Signaling

Many arylethanolamine derivatives exert their therapeutic effects by modulating β-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs).[7][8]

-

Ligand Binding : An agonist (like norepinephrine (B1679862) or a synthetic β-agonist) binds to the β-adrenergic receptor.[9]

-

G-Protein Activation : This binding induces a conformational change in the receptor, which activates the associated Gs protein. The α-subunit of the Gs protein (Gαs) releases GDP and binds GTP.[10][11]

-

Adenylyl Cyclase Activation : The activated Gαs-GTP complex dissociates and activates the membrane-bound enzyme adenylyl cyclase.[7][12]

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[9][10]

-

PKA Activation : cAMP binds to and activates Protein Kinase A (PKA).[8][11]

-

Downstream Effects : PKA then phosphorylates various intracellular proteins, such as calcium channels in cardiac cells, leading to a physiological response (e.g., increased heart rate and contractility).[7]

References

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sciencemadness Discussion Board - Phenylethanolamine from styrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. study.com [study.com]

The Strategic Role of Fluorine in Modern Drug Discovery: An In-depth Technical Guide

Introduction

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and often beneficial impact of this unique element.[1] The strategic introduction of fluorine can dramatically enhance a molecule's pharmacological profile by modulating its physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview for researchers and drug development professionals on the multifaceted role of fluorinated compounds, detailing their impact on drug properties, relevant experimental protocols, and the strategic workflows for their application.

The Transformative Effects of Fluorination on Drug Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—are central to its utility in drug design.[2] These characteristics allow for subtle yet powerful modifications to a lead compound.

Modulation of Physicochemical Properties

-

Lipophilicity (logP/logD): Fluorination has a context-dependent effect on lipophilicity. While aromatic fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration, aliphatic fluorination can either increase or decrease this property.[3][4][5] This modulation is a critical tool for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] For instance, the addition of a para-trifluoromethyl group to fluoxetine (B1211875) increased its lipophilicity and CNS penetration.[6]

-

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[5] For example, introducing a fluorine atom can reduce the basicity of neighboring amines.[6] This modification can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[2]

Enhancement of Pharmacokinetic Properties (ADME)

-

Metabolic Stability: One of the most common applications of fluorine is to block metabolic "soft spots." The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[1][2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can prevent hydroxylation and other oxidative metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][2][6] A classic example is the development of Ezetimibe, where fluorination was used to improve metabolic stability over the parent compound.[2]

-

Membrane Permeability and Bioavailability: By fine-tuning lipophilicity and pKa, fluorination can enhance a drug's ability to cross biological membranes, leading to improved absorption and oral bioavailability.[6][7] However, excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[6]

Improvement of Pharmacodynamic Properties

-

Binding Affinity and Selectivity: The introduction of fluorine can alter a molecule's conformation and electronic distribution, leading to more favorable interactions with its biological target.[2][6] Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions (e.g., C-F···C=O), which can enhance binding affinity and selectivity for the target protein.[2][8] A "fluorine scan," where fluorine is systematically placed at different positions on a molecule, can be used to map the fluorophilicity of an enzyme's active site and optimize binding.[2]

Quantitative Impact of Fluorination: Case Studies

The following tables summarize the quantitative effects of fluorination on key drug properties for selected compounds, comparing the fluorinated drug with its non-fluorinated parent molecule.

| Compound Pair | Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement | Reference |

| Thrombin Inhibitor | Binding Affinity (Ki) | 0.285 µM | 0.057 µM | 5x | [2] |

| Fluoroquinolones | DNA Gyrase Activity | 1 | 15x (Enoxacin) | 15x | [2] |

| PDE9 Inhibitors | Pgp Efflux Ratio | 3.1 | 1.8 | 1.7x reduction | [9] |

| MK2 Inhibitors | Oral Exposure (AUC) | 121 nM·h | 3486 nM·h | ~29x | [10] |

| Compound | Parameter | Value with Fluorine | Notes | Reference |

| Compound A-F | Metabolic Half-life (t½) | 95 min | Compared to 25 min for non-fluorinated analog | [11] |